Picomolar CYP1B1 Inhibition
Cyp1B1-IN-4 (compound 15) inhibits CYP1B1 with an IC50 of 0.0002 μM (0.2 nM) in live-cell assays, representing a >300-fold improvement in potency over the reference stilbene TMS (IC50 = 0.066 μM) and >50-fold over DMU2105 (IC50 = 10 nM) [1] . Compared to another highly optimized analog, B20 (IC50 = 1.48 nM), Cyp1B1-IN-4 is approximately 7-fold more potent .
| Evidence Dimension | CYP1B1 inhibition (IC50) |
|---|---|
| Target Compound Data | 0.2 nM |
| Comparator Or Baseline | TMS (66 nM); DMU2105 (10 nM); B20 (1.48 nM); ANF (5 nM) |
| Quantified Difference | 330-fold more potent than TMS; 50-fold more potent than DMU2105; 7.4-fold more potent than B20; 25-fold more potent than ANF |
| Conditions | Live-cell CYP1B1 EROD assay (for Cyp1B1-IN-4 and TMS); Sacchrosomes™/recombinant enzyme assays for comparators |
Why This Matters
Higher potency reduces the required working concentration, minimizing solvent artifacts and off-target effects in cellular assays, thereby increasing experimental signal-to-noise ratio.
- [1] Hachey, A. C.; Fenton, A. D.; Heidary, D. K.; et al. Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach. J. Med. Chem. 2023, 66, 398–412. View Source
